molecular formula C7H7N3O4 B1421351 Methyl 4-amino-5-nitropyridine-2-carboxylate CAS No. 850544-21-7

Methyl 4-amino-5-nitropyridine-2-carboxylate

Cat. No. B1421351
M. Wt: 197.15 g/mol
InChI Key: UNPOGSAFUSHRDJ-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-nitropyridine-2-carboxylate” is a chemical compound with the CAS Number: 850544-21-7 . It has a molecular weight of 197.15 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Vibrational Studies

Methyl 4-amino-5-nitropyridine-2-carboxylate is studied for its molecular and crystal structures, as well as vibrational properties. Research in this area focuses on the characterization of these structures using techniques like X-ray studies and vibrational spectroscopy. For instance, Bryndal et al. (2012) determined the crystal structures of related nitropyridine derivatives, using a combination of N-H···N and N-H···O hydrogen bonds, and compared these to molecular structures determined using DFT B3LYP/6-311G(2d,2p) approach (Bryndal et al., 2012).

Organocatalysis in Chemical Reactions

In the realm of asymmetric synthesis and organocatalysis, derivatives of nitropyridines, such as methyl 4-amino-5-nitropyridine-2-carboxylate, are significant. Ruiz-Olalla et al. (2015) have highlighted the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from cycloadditions and hydrogenations of nitroalkenes, as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Anticoccidial Agents

The nitropyridinecarboxamides family, which includes methyl 4-amino-5-nitropyridine-2-carboxylate, has been explored for its potential as anticoccidial agents. Morisawa et al. (1977) synthesized various nitropyridinecarboxamides and evaluated their activity against Eimeria tenella, an organism causing coccidiosis (Morisawa et al., 1977).

Biotransformation Studies

The biotransformation of nitropyridine derivatives has been a subject of study to understand the metabolic pathways and potential biotechnological applications. Tully et al. (2012) investigated the biotransformation of 2-amino-4-methyl-3-nitropyridine, yielding various products through microbial action, which is closely related to the metabolism of methyl 4-amino-5-nitropyridine-2-carboxylate (Tully et al., 2012).

Antitumor Activity

Compounds in the nitropyridine series, including methyl 4-amino-5-nitropyridine-2-carboxylate derivatives, have been studied for their potential antitumor properties. Temple et al. (1992) researched the antitumor activity of oxime derivatives of nitropyridines, exploring their potential as antimitotic agents (Temple et al., 1992).

Nonlinear Optical Materials

The development of nonlinear optical materials is another area where methyl 4-amino-5-nitropyridine-2-carboxylate and its derivatives find application. Singh et al. (2020) synthesized 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions, demonstrating the potential of nitropyridine derivatives in optical applications (Singh et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and the hazard statement H302 . Precautionary statements include P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

methyl 4-amino-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPOGSAFUSHRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676416
Record name Methyl 4-amino-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-nitropyridine-2-carboxylate

CAS RN

850544-21-7
Record name Methyl 4-amino-5-nitro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850544-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-5-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to example 83b from methyl-4-aminopicolinate, conc. sulphuric acid and potassium nitrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chand, PL Kotian, PE Morris, S Bantia… - Bioorganic & medicinal …, 2005 - Elsevier
Based upon the activity and X-ray crystallographic studies of tri-substituted benzene derivatives containing carboxylic acid, acetamido and guanidine groups, we investigated the effect …
Number of citations: 63 www.sciencedirect.com

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